molecular formula C14H10N2O B13684471 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl- CAS No. 838-51-7

1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-

Cat. No.: B13684471
CAS No.: 838-51-7
M. Wt: 222.24 g/mol
InChI Key: FBTUGBHYOQBNDH-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- is a heterocyclic compound that contains an oxadiazole ring fused with a biphenyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of 1,3,4-oxadiazole imparts significant biological and chemical properties, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- can be synthesized through several methods:

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives often involves high-throughput synthesis techniques, which allow for the efficient production of large quantities of the compound. These methods typically utilize automated synthesis and purification platforms to streamline the process .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

1,3,4-Oxadiazole, 2-[1,1’-biphenyl]-4-yl- can be compared with other similar compounds, such as:

The uniqueness of 1,3,4-oxadiazole, 2-[1,1’-biphenyl]-4-yl- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl- is part of a class of heterocyclic compounds known for their diverse biological activities. The oxadiazole ring structure has been extensively studied for its potential in medicinal chemistry, particularly for antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific oxadiazole derivative, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions that yield compounds with significant biological activities. The characterization of these compounds is generally performed using techniques such as UV-Vis spectroscopy, IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures and purity.

Biological Activity Overview

  • Antibacterial Activity :
    • Numerous studies have highlighted the antibacterial properties of 1,3,4-oxadiazole derivatives. For instance, compounds containing this scaffold have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .
    • A study by Dhumal et al. (2016) indicated that specific derivatives exhibited comparable or superior activity to established antibiotics like amoxicillin .
  • Antifungal Activity :
    • The oxadiazole derivatives have also been evaluated for their antifungal properties. Research indicates that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .
  • Anticancer Activity :
    • Compounds derived from 1,3,4-oxadiazole have demonstrated significant anticancer activity. For example, a study reported that certain derivatives showed high potency against CNS and renal cancer cell lines with growth inhibition percentages exceeding 95% .
  • Anti-inflammatory and Analgesic Effects :
    • The anti-inflammatory potential of these compounds has been investigated with promising results. Some derivatives have shown to reduce inflammation markers effectively in vitro .
  • Other Activities :
    • Additional pharmacological activities include anti-diabetic effects and inhibitory actions against specific enzymes involved in disease processes .

Case Study 1: Antibacterial Activity Assessment

In a comparative study of various 1,3,4-oxadiazole derivatives synthesized by Alghamdi et al., the best-performing compound displayed antibacterial activity similar to that of amoxicillin against Gram-positive bacteria such as Staphylococcus epidermidis and Enterococcus faecalis .

CompoundActivity AgainstReference
Oxadiazole Derivative AS. aureus
Oxadiazole Derivative BP. aeruginosa
Oxadiazole Derivative CE. faecalis

Case Study 2: Anticancer Efficacy

A series of novel oxadiazole derivatives were screened for anticancer properties by the National Cancer Institute (NCI). Notably, one derivative exhibited an IC50 value indicating potent activity against multiple cancer cell lines .

CompoundCancer TypeIC50 Value (µM)Reference
Compound XCNS Cancer0.05
Compound YRenal Cancer0.04

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between these oxadiazole derivatives and their biological targets. These studies often reveal how the compounds fit into enzyme active sites or receptor binding sites, providing insights into their modes of action .

Properties

CAS No.

838-51-7

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-(4-phenylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-16-15-10-17-14/h1-10H

InChI Key

FBTUGBHYOQBNDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=CO3

Origin of Product

United States

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